
N,N,N-Trimethyl-2-(nonyloxy)-2-oxoethan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethyl-2-(nonyloxy)-2-oxoethan-1-aminium chloride is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound’s structure includes a trimethylammonium group attached to a nonyloxy group, making it a versatile molecule in both organic and inorganic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-2-(nonyloxy)-2-oxoethan-1-aminium chloride typically involves the reaction of trimethylamine with a nonyloxy-substituted ethyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The reaction conditions are optimized to maximize yield and purity. The process involves the careful control of temperature, pressure, and reactant concentrations to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyl-2-(nonyloxy)-2-oxoethan-1-aminium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The nonyloxy group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ammonium compounds, while oxidation can produce corresponding oxides.
Scientific Research Applications
N,N,N-Trimethyl-2-(nonyloxy)-2-oxoethan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents and cleaning agents.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. The trimethylammonium group interacts with various molecular targets, including cell membranes and proteins. This interaction can alter membrane permeability and protein function, making it useful in both biological and industrial applications.
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium chloride
- N,N,N-Trimethyl-2-(methoxy)ethanaminium chloride
Uniqueness
N,N,N-Trimethyl-2-(nonyloxy)-2-oxoethan-1-aminium chloride is unique due to its nonyloxy group, which imparts distinct surfactant properties. This makes it particularly effective in applications requiring strong surface activity and interaction with hydrophobic substances.
Properties
CAS No. |
62502-36-7 |
|---|---|
Molecular Formula |
C14H30ClNO2 |
Molecular Weight |
279.84 g/mol |
IUPAC Name |
trimethyl-(2-nonoxy-2-oxoethyl)azanium;chloride |
InChI |
InChI=1S/C14H30NO2.ClH/c1-5-6-7-8-9-10-11-12-17-14(16)13-15(2,3)4;/h5-13H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
JIENDSOPJOYALH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCOC(=O)C[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


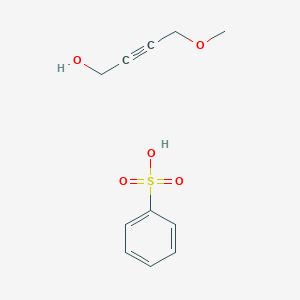


![1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-2-one](/img/structure/B14521826.png)
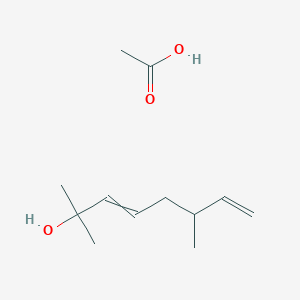
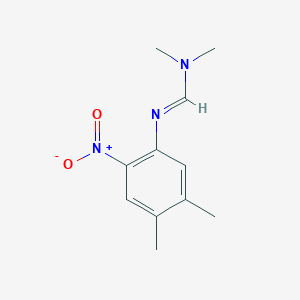
![1,1'-[(4-Chlorophenoxy)phosphoryl]bis(3-methyl-2,3-dihydro-1H-imidazol-1-ium)](/img/structure/B14521859.png)
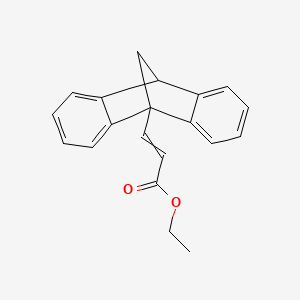
![4-[Chloro(3,4-dimethoxyphenyl)methylidene]oxolane-2,3,5-trione](/img/structure/B14521869.png)
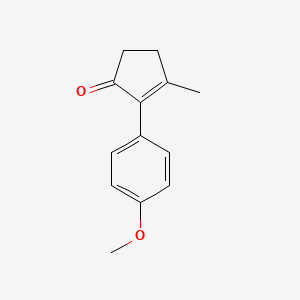

![(4-Bromophenyl)[4-(heptyloxy)phenyl]methanone](/img/structure/B14521880.png)


